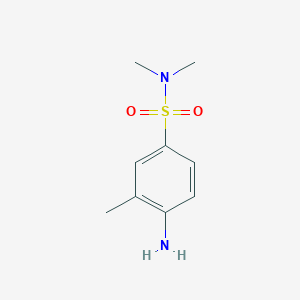
4-Amino-n,n,3-trimethylbenzenesulfonamide
Description
4-Amino-n,n,3-trimethylbenzenesulfonamide is an organic compound with the chemical formula C9H14N2O2S. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Properties
CAS No. |
57946-91-5 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-amino-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3 |
InChI Key |
OGJLVYJNUNZJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n,3-trimethylbenzenesulfonamide typically involves the reaction of 3-amino-4,n,n-trimethylbenzenesulfonyl chloride with methyl methacrylate in an appropriate solvent . The reaction conditions often include the use of a base to facilitate the reaction and control the pH. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-n,n,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are typically employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-n,n,3-trimethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Amino-n,n,3-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes and proteins. The sulfonamide group in the compound plays a crucial role in these interactions, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-n,n,3-trimethylbenzenesulfonamide: This compound shares structural similarities with 4-Amino-n,n,3-trimethylbenzenesulfonamide but contains a bromine atom instead of an amino group.
3-Amino-4,n,n-trimethylbenzenesulfonamide: This compound is closely related and is often used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


